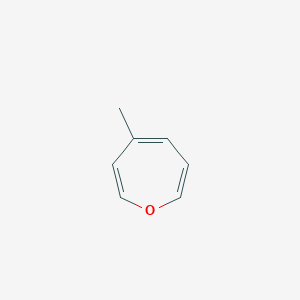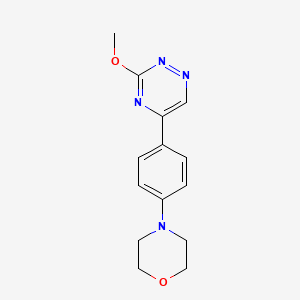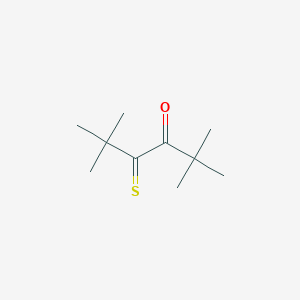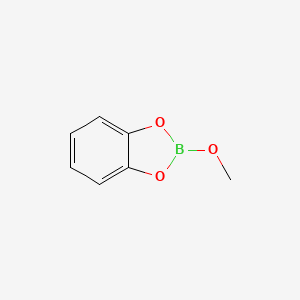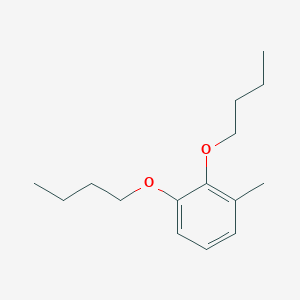
1,2-Dibutoxy-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutoxy-3-methylbenzene: is an organic compound belonging to the class of aromatic ethers It consists of a benzene ring substituted with two butoxy groups at the 1 and 2 positions and a methyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3-methylphenol (m-cresol) with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may also be employed to facilitate the reaction.
化学反応の分析
Types of Reactions: 1,2-Dibutoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Butyl aldehyde or butyric acid derivatives.
Reduction: Butyl-substituted hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry: 1,2-Dibutoxy-3-methylbenzene is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or antifungal properties.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could be investigated for their pharmacological effects and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aromatic properties make it valuable in the formulation of perfumes and other scented products.
作用機序
The mechanism of action of 1,2-dibutoxy-3-methylbenzene involves its interaction with molecular targets through its aromatic and ether functional groups. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
1,2-Dimethoxy-3-methylbenzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Diethoxy-3-methylbenzene: Similar structure but with ethoxy groups instead of butoxy groups.
1,2-Dipropoxy-3-methylbenzene: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness: 1,2-Dibutoxy-3-methylbenzene is unique due to its longer butoxy chains, which can influence its physical and chemical properties. The presence of butoxy groups can enhance the compound’s solubility in organic solvents and affect its reactivity in chemical reactions.
特性
CAS番号 |
67698-85-5 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
1,2-dibutoxy-3-methylbenzene |
InChI |
InChI=1S/C15H24O2/c1-4-6-11-16-14-10-8-9-13(3)15(14)17-12-7-5-2/h8-10H,4-7,11-12H2,1-3H3 |
InChIキー |
RXOXMIMASHMQLY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1OCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)

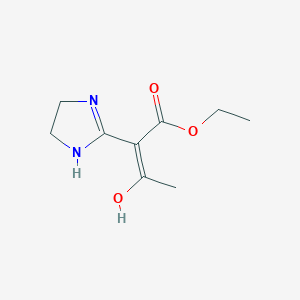
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
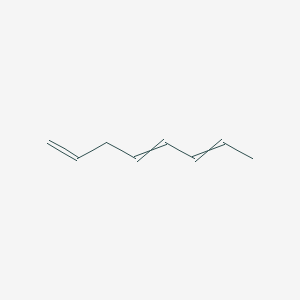
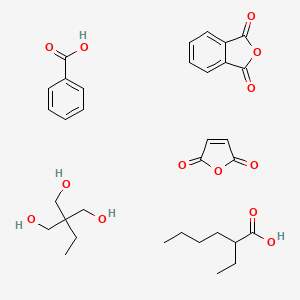
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
